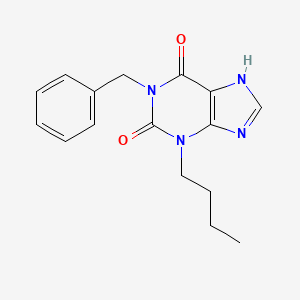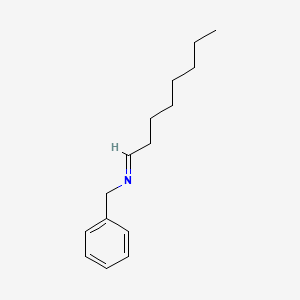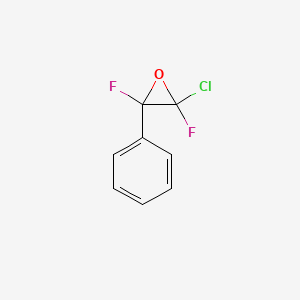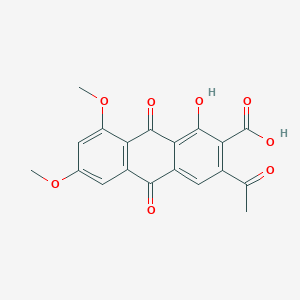
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, methoxy, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a hydroxy-anthracene derivative, followed by methoxylation and oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and strong oxidizing agents like potassium permanganate (KMnO4) for the oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3,4-dimethoxy-10-methylacridin-9(10H)-one: Shares similar functional groups but differs in the core structure.
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid: Similar anthracene derivative with different substituents.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
128502-98-7 |
|---|---|
Molekularformel |
C19H14O8 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
3-acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O8/c1-7(20)9-6-11-14(18(23)15(9)19(24)25)17(22)13-10(16(11)21)4-8(26-2)5-12(13)27-3/h4-6,23H,1-3H3,(H,24,25) |
InChI-Schlüssel |
SDAQJZPLALEKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)OC)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

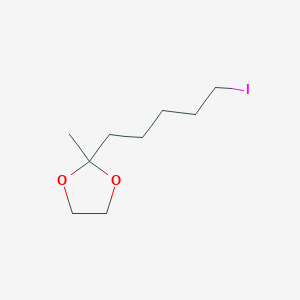
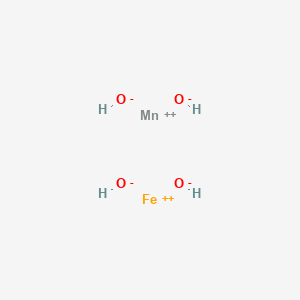
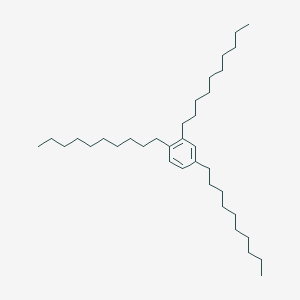

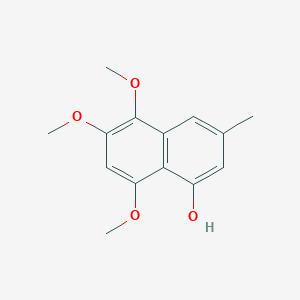
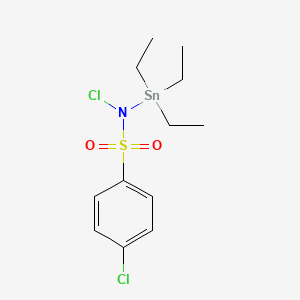
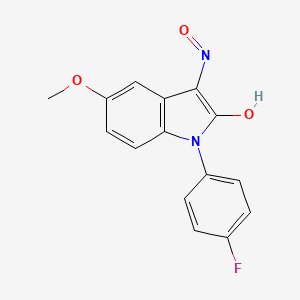
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
